molecular formula C10H7ClN2O2 B2799599 4-Chloro-2-methyl-8-nitroquinoline CAS No. 56983-07-4

4-Chloro-2-methyl-8-nitroquinoline

Cat. No.: B2799599
CAS No.: 56983-07-4
M. Wt: 222.63
InChI Key: VJQVEHIJBHZXEV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-8-nitroquinoline is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-8-nitroquinoline typically involves the nitration of 4-chloro-2-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 8-position of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: 4-Chloro-2-methyl-8-aminoquinoline.

    Oxidation: 4-Chloro-2-carboxy-8-nitroquinoline.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activities .

Properties

IUPAC Name

4-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)7-3-2-4-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQVEHIJBHZXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56983-07-4
Record name 4-chloro-2-methyl-8-nitroquinoline
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